Cas no 4526-93-6 (Ethyl N-(Benzyloxy)carbonylserylglycinate)
Ethyl N-(Benzyloxy)carbonylserylglycinate Chemical and Physical Properties
Names and Identifiers
-
- Glycine,N-[(phenylmethoxy)carbonyl]-L-seryl-, ethyl ester (9CI)
- ethyl 2-[[(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate
- Ethyl N-[(benzyloxy)carbonyl]serylglycinate
- Z-L-seryl-L-glycine ethyl ester
- Z-ser-gly-oet
- N-Benzyloxycarbonyl-L-seryl-glycin-aethylester
- N-Benzyloxycarbonyl-L-serylglycine ethyl ester
- N-Benzyloxycarbonyl-L-seryl-glycin-ethylester
- N-Benzyloxycarbonyl-Ser-Gly-aethylester
- Z-serylglycine ethyl ester
- ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido]acetate
- MFCD00191150
- ethyl 2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetate
- SCHEMBL7536642
- (S)-ethyl2-(2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetate
- (S)-ethyl 2-(2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetate
- AKOS015955647
- (S)-ethyl 2-(2-(benzyloxycarbonylamino)-3-hydroxypropanamido)acetate
- carbobenzoxy-l-seryl glycine ethyl ester
- 4526-93-6
- G84409
- Ethyl N-(Benzyloxy)carbonylserylglycinate
-
- MDL: MFCD00191150
- Inchi: 1S/C15H20N2O6/c1-2-22-13(19)8-16-14(20)12(9-18)17-15(21)23-10-11-6-4-3-5-7-11/h3-7,12,18H,2,8-10H2,1H3,(H,16,20)(H,17,21)/t12-/m0/s1
- InChI Key: ZOONJGSLKPDXCV-LBPRGKRZSA-N
- SMILES: O(CC1C=CC=CC=1)C(N[C@H](C(NCC(=O)OCC)=O)CO)=O
Computed Properties
- Exact Mass: 324.13200
- Monoisotopic Mass: 324.13213636g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 23
- Rotatable Bond Count: 12
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 114Ų
Experimental Properties
- PSA: 113.96000
- LogP: 0.73480
Ethyl N-(Benzyloxy)carbonylserylglycinate Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Ethyl N-(Benzyloxy)carbonylserylglycinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM243726-5g |
(S)-Ethyl 2-(2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetate |
4526-93-6 | 95% | 5g |
$381 | 2021-06-09 | |
| TRC | B125108-50mg |
Ethyl N-[(Benzyloxy)carbonyl]serylglycinate |
4526-93-6 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B125108-100mg |
Ethyl N-[(Benzyloxy)carbonyl]serylglycinate |
4526-93-6 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B125108-500mg |
Ethyl N-[(Benzyloxy)carbonyl]serylglycinate |
4526-93-6 | 500mg |
$ 160.00 | 2022-06-07 | ||
| abcr | AB314159-1 g |
Z-Ser-gly-Oet; 95% |
4526-93-6 | 1g |
€142.50 | 2022-03-03 | ||
| abcr | AB314159-5 g |
Z-Ser-gly-Oet; 95% |
4526-93-6 | 5g |
€240.00 | 2022-03-03 | ||
| abcr | AB314159-25 g |
Z-Ser-gly-Oet; 95% |
4526-93-6 | 25g |
€675.00 | 2022-03-03 | ||
| Chemenu | CM243726-5g |
(S)-Ethyl 2-(2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanamido)acetate |
4526-93-6 | 95% | 5g |
$381 | 2024-07-16 | |
| abcr | AB314159-1g |
Z-Ser-Gly-OEt, 95%; . |
4526-93-6 | 95% | 1g |
€171.50 | 2025-04-18 | |
| abcr | AB314159-5g |
Z-Ser-Gly-OEt, 95%; . |
4526-93-6 | 95% | 5g |
€567.00 | 2025-04-18 |
Ethyl N-(Benzyloxy)carbonylserylglycinate Suppliers
Ethyl N-(Benzyloxy)carbonylserylglycinate Related Literature
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on Ethyl N-(Benzyloxy)carbonylserylglycinate
Ethyl N-(Benzyloxy)carbonylserylglycinate (CAS No. 4526-93-6): A Comprehensive Overview in Modern Chemical Biology
Ethyl N-(Benzyloxy)carbonylserylglycinate, commonly identified by its CAS number 4526-93-6, is a specialized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a unique structural motif, plays a pivotal role in the synthesis of bioactive molecules and has been extensively studied for its potential applications in drug development.
The molecular structure of Ethyl N-(Benzyloxy)carbonylserylglycinate consists of a serine residue protected by a benzyloxy carbonyl group, making it an invaluable intermediate in peptide synthesis. The benzyloxy carbonyl (Boc) group is particularly renowned for its stability under basic conditions, which facilitates the protection and deprotection steps in peptide coupling reactions. This characteristic has made the compound a staple in solid-phase peptide synthesis (SPPS), where precise control over reaction conditions is crucial.
In recent years, the demand for high-quality peptide-based therapeutics has surged, driven by advancements in biologics and targeted drug therapies. Ethyl N-(Benzyloxy)carbonylserylglycinate has emerged as a key building block in this domain, enabling the efficient construction of complex peptides with high fidelity. Its use in SPPS has been further refined through the integration of automated synthesizers, which enhance reproducibility and scalability in peptide manufacturing.
Moreover, Ethyl N-(Benzyloxy)carbonylserylglycinate has been explored in the context of enzyme inhibition studies. The serine moiety is a common target for various enzymes due to its nucleophilic nature, making it an ideal site for designing inhibitors. Researchers have leveraged this compound to develop novel inhibitors targeting serine proteases, which are implicated in numerous physiological and pathological processes. These inhibitors hold promise for treating conditions such as cancer, inflammation, and infectious diseases.
Recent studies have also highlighted the role of Ethyl N-(Benzyloxy)carbonylserylglycinate in the development of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming their limitations, such as poor oral bioavailability and rapid degradation. By incorporating modified amino acid residues like serine into peptidomimetic scaffolds, researchers have been able to create compounds with enhanced stability and improved pharmacokinetic profiles. Ethyl N-(Benzyloxy)carbonylserylglycinate serves as a critical precursor in these synthetic strategies.
The compound's versatility extends to its application in chemical probes for protein interaction studies. Chemical probes are small molecules that bind to specific proteins and can be used to modulate their activity or localization within cells. Ethyl N-(Benzyloxy)carbonylserylglycinate has been utilized to develop probes that target serine-threonine kinases, a family of enzymes involved in cell signaling pathways. These probes have provided valuable insights into cellular processes and have been instrumental in identifying potential therapeutic targets.
In conclusion, Ethyl N-(Benzyloxy)carbonylserylglycinate (CAS No. 4526-93-6) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its role as a key intermediate in peptide synthesis, its application in enzyme inhibition studies, and its utility in developing peptidomimetics and chemical probes underscore its importance in modern drug discovery. As research continues to evolve, it is likely that this compound will remain at the forefront of innovation, contributing to advancements that benefit human health.
4526-93-6 (Ethyl N-(Benzyloxy)carbonylserylglycinate) Related Products
- 2483-51-4(Cbz-Ala-Ala-Ome)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)